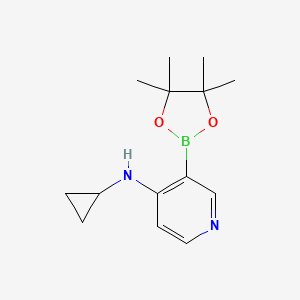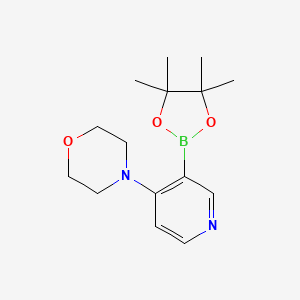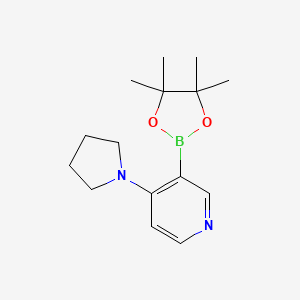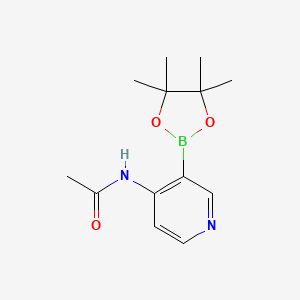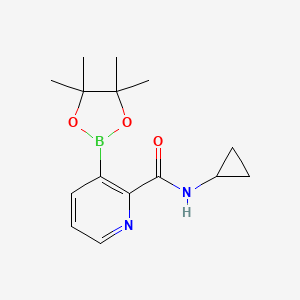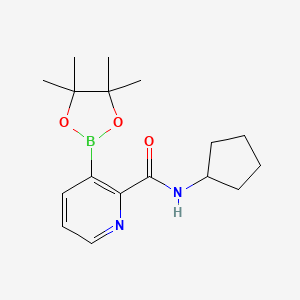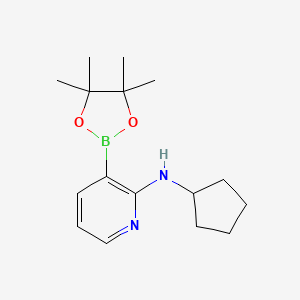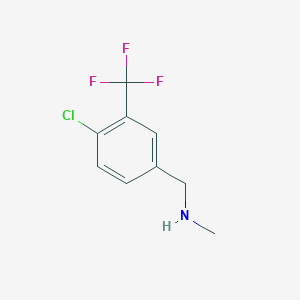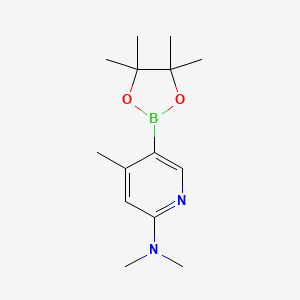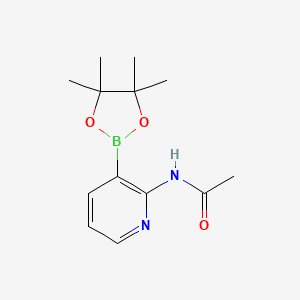
2-Acetamidopyridine-3-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamidopyridine-3-boronic acid pinacol ester (2AP-3BP) is a versatile organoboron compound that has been extensively studied and utilized in various scientific research applications. This compound has been used in a variety of fields ranging from medicinal chemistry to materials science.
科学研究应用
2-Acetamidopyridine-3-boronic acid pinacol ester has been used in a wide range of scientific research applications. In medicinal chemistry, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In materials science, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used in the synthesis of polymers and other materials with desired properties. In biochemistry, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used to study the structure-activity relationships of various enzymes.
作用机制
The mechanism of action of 2-Acetamidopyridine-3-boronic acid pinacol ester is not completely understood. It is believed that 2-Acetamidopyridine-3-boronic acid pinacol ester acts as a boronate ester, which can form covalent bonds with various molecules. This allows 2-Acetamidopyridine-3-boronic acid pinacol ester to interact with various enzymes and other proteins, which can lead to changes in their activity.
Biochemical and Physiological Effects
2-Acetamidopyridine-3-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase and proteases. It has also been shown to have anti-inflammatory effects and to have potential anti-cancer effects. In addition, it has been shown to have neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-Acetamidopyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. It is relatively stable and can be synthesized in a relatively simple two-step process. In addition, it has a wide range of potential applications in various scientific research fields. However, there are some limitations to its use in lab experiments. It is relatively expensive and can be difficult to obtain in large quantities. In addition, it is not always clear how it will interact with other molecules, which can make it difficult to predict its effects.
未来方向
There are several potential future directions for the use of 2-Acetamidopyridine-3-boronic acid pinacol ester. One potential direction is the development of new drugs based on the structure and activity of 2-Acetamidopyridine-3-boronic acid pinacol ester. In addition, 2-Acetamidopyridine-3-boronic acid pinacol ester could be used to develop new materials with desired properties. Finally, 2-Acetamidopyridine-3-boronic acid pinacol ester could be used to further study the structure-activity relationships of various enzymes and other proteins.
合成方法
2-Acetamidopyridine-3-boronic acid pinacol ester can be synthesized in two steps. In the first step, 2-acetamidopyridine is reacted with 3-boronic acid pinacol ester in the presence of a base such as potassium carbonate or sodium hydroxide. In the second step, the resulting product is reacted with a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired 2-Acetamidopyridine-3-boronic acid pinacol ester compound.
属性
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNMQCAETQPHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

